4-(Ethylsulfonyl)benzohydrazide
Overview
Description
4-(Ethylsulfonyl)benzohydrazide is a chemical compound belonging to the class of benzohydrazides. Benzohydrazides are known for their diverse biological properties, including anti-bacterial, anti-fungal, anti-convulsant, anti-cancer, and anti-tubercular activities . The compound’s structure consists of a benzene ring substituted with an ethylsulfonyl group and a hydrazide group, making it a valuable pharmacophore in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylsulfonyl)benzohydrazide typically involves the reaction of 4-(Ethylsulfonyl)benzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general procedure involves:
- Dissolving 4-(Ethylsulfonyl)benzoic acid in ethanol.
- Adding hydrazine hydrate to the solution.
- Refluxing the mixture for several hours.
- Cooling the reaction mixture to room temperature.
- Filtering and washing the resulting precipitate with water.
- Recrystallizing the product from ethanol to obtain pure this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis can be employed to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
4-(Ethylsulfonyl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfone derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Substitution: The ethylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzohydrazides.
Scientific Research Applications
4-(Ethylsulfonyl)benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential anti-bacterial and anti-fungal properties.
Medicine: Explored for its anti-cancer and anti-tubercular activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Ethylsulfonyl)benzohydrazide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Benzohydrazide: The parent compound with similar biological properties.
4-(Methylsulfonyl)benzohydrazide: A closely related compound with a methylsulfonyl group instead of an ethylsulfonyl group.
4-(Chlorosulfonyl)benzohydrazide: Another related compound with a chlorosulfonyl group.
Uniqueness
4-(Ethylsulfonyl)benzohydrazide is unique due to the presence of the ethylsulfonyl group, which can influence its chemical reactivity and biological activity. This compound’s specific substitution pattern may confer distinct properties compared to other benzohydrazide derivatives .
Properties
IUPAC Name |
4-ethylsulfonylbenzohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-2-15(13,14)8-5-3-7(4-6-8)9(12)11-10/h3-6H,2,10H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOAZZAAWWZTOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40282005 | |
Record name | 4-(ethylsulfonyl)benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40282005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53554-95-3 | |
Record name | 4-(Ethylsulfonyl)benzoic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53554-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 28124 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053554953 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC28124 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28124 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC23797 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23797 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(ethylsulfonyl)benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40282005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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